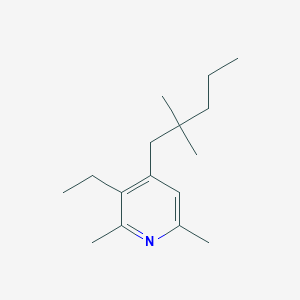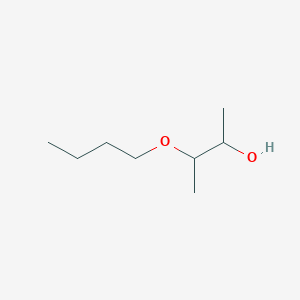
3-Butoxybutan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butoxybutan-2-OL is an organic compound with the chemical formula C8H18O2. It is a type of glycol ether, which is a class of compounds known for their solvent properties. This compound is used in various industrial applications due to its ability to dissolve both water-soluble and oil-soluble substances.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Butoxybutan-2-OL can be synthesized through several methods. One common method involves the reaction of butanol with ethylene oxide in the presence of a catalyst. This reaction produces this compound along with other by-products. The reaction conditions typically include a temperature range of 100-150°C and a pressure of 1-5 atm .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where butanol and ethylene oxide are reacted in the presence of a catalyst. The reaction mixture is then purified through distillation to obtain the desired product. The process is optimized to maximize yield and minimize the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
3-Butoxybutan-2-OL undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents such as potassium dichromate (K2Cr2O7) in the presence of sulfuric acid (H2SO4).
Reduction: Reduction of this compound can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Substitution reactions can occur when this compound is treated with halogens such as chlorine (Cl2) or bromine (Br2).
Wissenschaftliche Forschungsanwendungen
3-Butoxybutan-2-OL has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Butoxybutan-2-OL involves its interaction with various molecular targets. As a solvent, it can disrupt the interactions between molecules, thereby enhancing the solubility of substances. In biological systems, it can interact with cell membranes and proteins, altering their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Butoxyethanol: Similar to 3-Butoxybutan-2-OL, 2-Butoxyethanol is a glycol ether with solvent properties.
Ethylene Glycol: Ethylene glycol is another glycol ether that is used as an antifreeze and in the production of polymers.
Uniqueness
This compound is unique due to its specific chemical structure, which provides it with a balance of hydrophilic and hydrophobic properties. This makes it an effective solvent for a wide range of substances, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
139253-95-5 |
|---|---|
Molekularformel |
C8H18O2 |
Molekulargewicht |
146.23 g/mol |
IUPAC-Name |
3-butoxybutan-2-ol |
InChI |
InChI=1S/C8H18O2/c1-4-5-6-10-8(3)7(2)9/h7-9H,4-6H2,1-3H3 |
InChI-Schlüssel |
MONVPAREHNUIAL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(C)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3H-Pyrrolo[2,3-b]pyridin-3-one, 1,2-dihydro-1-(phenylsulfonyl)-](/img/structure/B14268803.png)
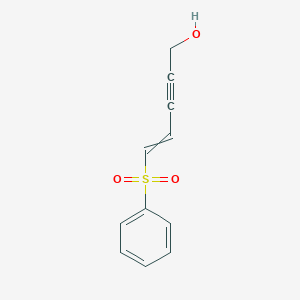
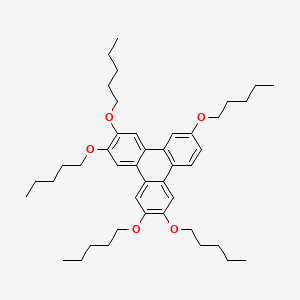
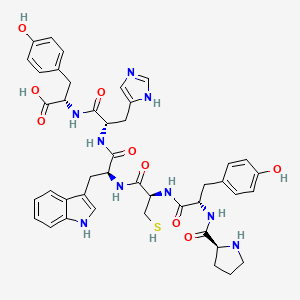
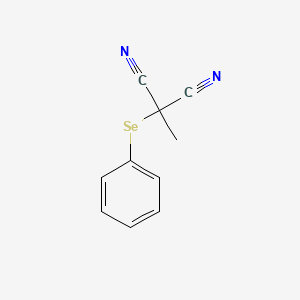

![1-[3-Chloro-1-(4-fluorophenoxy)propyl]-4-fluorobenzene](/img/structure/B14268825.png)
![1,3-Difluoro-5-[4-(4-pentylphenyl)phenyl]benzene](/img/structure/B14268827.png)
![4,4'-[(Thiophen-2-yl)methylene]bis(2,5-dimethylphenol)](/img/structure/B14268842.png)

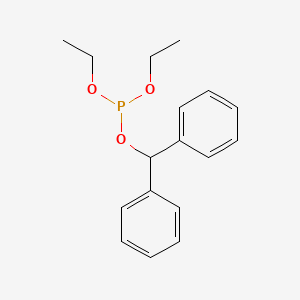
![2-[2-(4,6-Dimethoxynaphthalen-1-yl)ethyl]-2-methylbutanedioic acid](/img/structure/B14268870.png)
